Dimethyl phthalate-3,4,5,6-d4 (DMP-d4) is a specifically isotopically labeled version of dimethyl phthalate (DMP). The key difference lies in the replacement of four hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring with deuterium (hydrogen with an extra neutron) atoms []. This specific isotopic labeling makes DMP-d4 a valuable tool in scientific research, particularly for applications involving:
Dimethyl phthalate-3,4,5,6-d4 is a deuterated form of dimethyl phthalate, a compound commonly used in various industrial applications. Its molecular formula is with a molecular weight of 198.21 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3, 4, 5, and 6 positions of the aromatic ring, which enhances its stability and allows for tracing in biochemical studies . It is primarily utilized in research settings due to its unique isotopic labeling.
Dimethyl phthalate-3,4,5,6-d4 exhibits biological activities similar to other phthalates, acting as endocrine disruptors. It interacts with various biological systems, particularly affecting hormone production and function. The compound has been shown to interfere with biochemical pathways related to hormone synthesis and metabolism . Its effects on cellular processes include modulation of gene expression involved in detoxification and stress response pathways.
The synthesis of dimethyl phthalate-3,4,5,6-d4 typically involves the deuteration of dimethyl phthalate through reactions that introduce deuterium into the aromatic ring. This can be achieved via methods such as catalytic hydrogenation using deuterated hydrogen sources or through chemical exchange processes that selectively replace hydrogen atoms with deuterium . The resulting product is purified to achieve high chemical purity levels (typically above 98%) for research applications.
Dimethyl phthalate-3,4,5,6-d4 finds applications primarily in scientific research. Its isotopic labeling makes it valuable for:
Studies involving dimethyl phthalate-3,4,5,6-d4 have highlighted its interactions with various enzymes and biomolecules. It specifically interacts with esterases that catalyze the hydrolysis of ester bonds. This interaction can lead to changes in enzyme activity and influence metabolic pathways related to hormone regulation . The compound's unique isotopic signature allows researchers to trace its behavior in complex biological systems effectively.
Dimethyl phthalate-3,4,5,6-d4 shares structural similarities with several other compounds within the phthalate family. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl phthalate | Non-deuterated form; widely used plasticizer | |
Diethyl phthalate | Ethyl groups instead of methyl; different properties | |
Butyl benzyl phthalate | Larger alkyl groups; used in coatings | |
Dimethyl terephthalate | Structural isomer; different applications |
Uniqueness: Dimethyl phthalate-3,4,5,6-d4's deuterated nature allows for specific applications in tracing studies that non-deuterated analogs cannot provide. This isotopic labeling enhances its utility in metabolic studies and toxicological assessments while maintaining similar chemical properties to its non-deuterated counterparts .
Dimethyl phthalate-3,4,5,6-d4 is systematically named dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, reflecting the substitution of four hydrogen atoms with deuterium at positions 3, 4, 5, and 6 on the benzene ring. Key identifiers include:
Property | Value |
---|---|
CAS Number | 93951-89-4 |
Molecular Formula | C₁₀H₁₀O₄ (with D₄ substitution) |
Molecular Weight | 198.21 g/mol |
IUPAC Name | Dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Common Synonyms | DMP-d4; [²H₄]-Dimethyl phthalate; Phthalic acid-d4 dimethyl ester |
The compound’s SMILES notation ([2H]c1c([2H])c([2H])c(C(=O)OC)c(c1[2H])C(=O)OC
) and InChI key (NIQCNGHVCWTJSM-LNFUJOGGSA-N
) further specify its isotopic configuration.
The structure of dimethyl phthalate-3,4,5,6-d4 features a benzene ring with deuterium atoms replacing hydrogen at the 3, 4, 5, and 6 positions. This isotopic labeling does not alter the compound’s chemical reactivity but significantly impacts its physical properties, such as mass and spectral signatures.
Deuterated phthalates like DMP-d4 are typically synthesized via catalytic deuteration of precursor molecules. A cost-effective route involves using o-xylene-D₁₀ as a starting material, which undergoes oxidation to phthalic anhydride-D₄ followed by esterification with methanol. This method achieves isotopic purities exceeding 98 atom % deuterium.
Phthalates have been industrially significant since the 1920s, initially as plasticizers for polyvinyl chloride (PVC). The discovery of their environmental persistence and endocrine-disrupting potential in the late 20th century spurred demand for reliable analytical standards.
Deuterated phthalates like DMP-d4 addressed challenges in distinguishing analyte signals from background noise, particularly in biomonitoring and food safety studies. Their use in protocols standardized by organizations like the International Organization of Vine and Wine (OIV) underscores their global regulatory importance.
The synthesis of dimethyl phthalate-3,4,5,6-d4 represents a sophisticated approach to isotopic labeling that requires careful consideration of deuteration strategies to achieve high isotopic enrichment while maintaining structural integrity [1]. The most effective synthetic route employs o-xylene-D10 as the labeled starting material, offering significant advantages over traditional approaches that attempt direct deuteration of preformed phthalate esters [2].
The fundamental strategy involves a two-step synthesis pathway where o-xylene-D10 undergoes oxidation to yield phthalic acid-3,4,5,6-d4, followed by esterification to produce the target dimethyl phthalate-3,4,5,6-d4 [1] [2]. This approach circumvents the challenges associated with deuterium exchange methods that typically result in lower isotopic enrichment and potential structural degradation under harsh reaction conditions [1].
Alternative deuteration strategies have been explored, including platinum-catalyzed exchange of potassium phthalate in deuterium oxide, followed by conversion to silver phthalate and subsequent methylation [1]. However, these established methods yield significantly lower total conversion rates, typically achieving only 51% yield with isotopic enrichment of merely 42% [1]. The palladium-catalyzed hydrogen-deuterium exchange reaction represents another viable approach, where heterogeneous palladium on carbon catalyzes the exchange between deuterium oxide and hydrogen gas to generate deuterium gas in situ [3].
Research has demonstrated that the choice of deuteration strategy significantly impacts both the chemical purity and isotopic enrichment of the final product [2]. The o-xylene-D10 approach consistently achieves isotopic enrichment exceeding 99.5 atom percent deuterium while maintaining chemical purities above 99% [2].
Catalytic exchange protocols play a crucial role in achieving high isotopic enrichment for dimethyl phthalate-3,4,5,6-d4 synthesis [3] [4]. The most widely employed catalytic system utilizes potassium permanganate for the oxidation of o-xylene-D10 to phthalic acid-3,4,5,6-d4 [2] [5]. This oxidation process requires careful control of reaction parameters to prevent deuterium loss through exchange with protic solvents or reaction media.
The permanganate oxidation protocol typically employs a substantial molar excess of oxidizing agent, with optimal conditions requiring 360 mmol of potassium permanganate per 60 mmol of o-xylene-D10 [2]. The reaction proceeds under reflux conditions in an aqueous medium containing isobutanol as a phase-transfer agent for 2.0 hours [2]. This approach achieves yields of 90.5% while maintaining deuterium content at 99.5 atom percent [2].
Temperature control emerges as a critical parameter in catalytic exchange protocols [6] [7]. Research indicates that elevated temperatures can accelerate deuteration reactions but simultaneously increase the risk of decomposition and deuterium scrambling [6]. The optimal temperature range for permanganate oxidation has been established at reflux conditions in aqueous media, typically around 100°C [2] [5].
Palladium-catalyzed deuteration protocols offer an alternative approach for isotopic enrichment [3] [8]. These systems utilize palladium on carbon or homogeneous palladium complexes to facilitate hydrogen-deuterium exchange reactions [3] [8]. The palladium-catalyzed approach enables room temperature deuteration using deuterium oxide as the deuterium source, with reaction times extending from 72 hours at ambient temperature to significantly shorter periods under mild heating at 50°C [3].
Table 1: Catalytic Exchange Protocol Comparison
Catalyst System | Temperature (°C) | Reaction Time | Deuterium Content (%) | Chemical Yield (%) |
---|---|---|---|---|
Potassium permanganate | 100 (reflux) | 2.0 hours | 99.5 | 90.5 |
Palladium on carbon | 25 | 72 hours | 95.0 | 85.0 |
Palladium on carbon | 50 | 24 hours | 98.0 | 88.0 |
Platinum catalyst | 80 | 24 hours | 42.0 | 51.0 |
The esterification step represents a critical phase in dimethyl phthalate-3,4,5,6-d4 synthesis where preservation of deuterium labeling while achieving high chemical yields requires careful optimization of reaction conditions [2] [9]. The most effective esterification protocol employs N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) in combination with 4-dimethylaminopyridine (DMAP) as the coupling system [2] [9].
The optimized esterification procedure utilizes phthalic acid-3,4,5,6-d4 as the starting material in dichloromethane solvent [2]. The reaction proceeds under mild conditions at room temperature for 1.0 hour, employing a stoichiometric excess of methanol (2.2 equivalents per carboxylic acid group), EDCI (2.6 equivalents), and DMAP (1.4 equivalents) [2]. These conditions consistently yield dimethyl phthalate-3,4,5,6-d4 in 98.7% yield while maintaining isotopic purity at 99.5 atom percent deuterium [2].
The choice of coupling reagent significantly influences both reaction efficiency and deuterium retention [9]. EDCI-mediated coupling offers advantages over traditional acid-catalyzed esterification methods that require elevated temperatures and strongly acidic conditions [2]. These harsh conditions can promote deuterium exchange and reduce isotopic purity through acid-catalyzed hydrogen-deuterium scrambling [2].
Alternative coupling systems have been investigated, including dicyclohexylcarbodiimide (DCC) with DMAP [9]. While DCC coupling achieves comparable yields, the EDCI system provides superior handling characteristics and easier product purification [9]. The reaction mechanism proceeds through formation of an activated ester intermediate, followed by nucleophilic attack by methanol to form the desired ester product [9].
Solvent selection plays a crucial role in esterification optimization [9]. Dichloromethane emerges as the optimal solvent due to its ability to dissolve all reaction components while remaining inert toward both the coupling reagents and the deuterated substrates [2] [9]. The anhydrous nature of the solvent prevents competing hydrolysis reactions that could reduce coupling efficiency [9].
Table 2: Esterification Optimization Parameters
Parameter | Optimal Condition | Effect on Yield | Effect on Deuterium Content |
---|---|---|---|
Coupling Reagent | EDCI/DMAP | 98.7% | 99.5% retention |
Temperature | Room temperature | Maximum efficiency | Prevents exchange |
Reaction Time | 1.0 hour | Complete conversion | Minimal scrambling |
Solvent | Dichloromethane | Enhanced solubility | Prevents hydrolysis |
Methanol Equivalents | 2.2 per acid | Drives completion | No effect |
Comprehensive purity assessment of dimethyl phthalate-3,4,5,6-d4 requires sophisticated chromatographic techniques capable of distinguishing between isotopic variants and detecting trace impurities [10] [11] [12]. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) serves as the primary analytical method for purity determination, offering both chemical purity and isotopic enrichment assessment [2] [13].
The analytical protocol employs reversed-phase HPLC using an Agilent Poroshell 120 EC-C18 column with gradient elution using water and acetonitrile mobile phases [11]. Mass spectrometric detection in positive electrospray ionization mode enables precise molecular ion detection and isotopic pattern analysis [2]. The mass spectrum of dimethyl phthalate-3,4,5,6-d4 exhibits the expected molecular ion peak at m/z 199.09 (M+H)+, confirming the incorporation of four deuterium atoms [2].
Gas chromatography-mass spectrometry (GC-MS) provides complementary analytical capabilities for volatile phthalate esters [14] [10]. The GC separation utilizes a VF-5ms capillary column with temperature programming from 100°C to 300°C [14]. Selected ion monitoring (SIM) mode enables sensitive detection of deuterated phthalate esters while distinguishing them from non-deuterated analogs [10].
Nuclear magnetic resonance spectroscopy plays an essential role in structural confirmation and isotopic purity assessment [12] [2]. Proton NMR spectroscopy of dimethyl phthalate-3,4,5,6-d4 exhibits the characteristic singlet at 3.89 ppm corresponding to the methyl ester groups, while the aromatic region shows the expected absence of signals due to deuterium substitution [2]. Carbon-13 NMR spectroscopy reveals the characteristic isotopic shifts for carbon atoms bonded to deuterium [12] [2].
Quantitative assessment of isotopic enrichment employs mass spectrometric analysis of the molecular ion isotopic pattern [12] [15]. The calculation involves integration of the molecular ion peak and comparison with theoretical isotopic distributions [15]. For dimethyl phthalate-3,4,5,6-d4, isotopic purity calculations consistently demonstrate enrichment levels exceeding 99.5 atom percent deuterium [2].
Chromatographic method validation follows established protocols for analytical method development [16]. Linearity assessment demonstrates correlation coefficients exceeding 0.998 across the analytical range [16]. Precision evaluation yields relative standard deviations below 5% for replicate analyses [10]. Detection limits for dimethyl phthalate-3,4,5,6-d4 reach below 35 nanograms per liter in optimized analytical systems [10].
Table 3: Chromatographic Method Performance Parameters
Analytical Method | Detection Limit | Precision (RSD %) | Linear Range | Correlation Coefficient |
---|---|---|---|---|
HPLC-MS | 1.6 μg/L | 2.4 | 0.01-100 mg/L | 0.999 |
GC-MS | 35 ng/L | 4.6 | 0.001-50 mg/L | 0.998 |
LC-MS/MS | 0.8 μg/kg | 1.8 | 10-100 μg/kg | 0.998 |
qNMR | 0.01% | 2.2 | 1-100% | 0.999 |